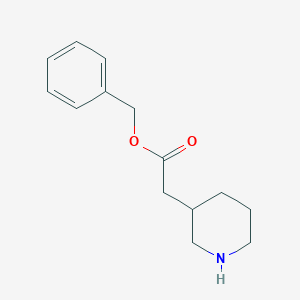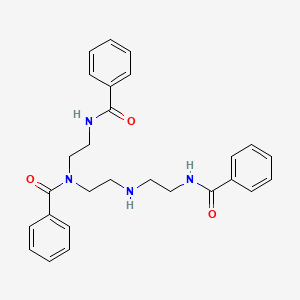
4-(Methoxymethyloxy)-3-methoxybenzaldehyde-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methoxymethyloxy)-3-methoxybenzaldehyde-13C is a carbon-13 labeled compound used primarily in nuclear magnetic resonance (NMR) spectroscopy. The carbon-13 isotope is a stable isotope of carbon, which makes it particularly useful for tracing and studying molecular structures and reactions in various scientific fields. This compound is a derivative of benzaldehyde, featuring methoxymethyloxy and methoxy functional groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyloxy)-3-methoxybenzaldehyde-13C typically involves the introduction of the carbon-13 isotope into the benzaldehyde structure. One common method is through the use of 13C-labeled precursors. For instance, 13C-labeled methanol can be used to introduce the carbon-13 isotope into the methoxy groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the incorporation of the isotope.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of 13C-labeled precursors in a controlled environment allows for the efficient production of this compound on an industrial scale.
化学反応の分析
Types of Reactions
4-(Methoxymethyloxy)-3-methoxybenzaldehyde-13C undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methoxymethyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products
Oxidation: 4-(Methoxymethyloxy)-3-methoxybenzoic acid
Reduction: 4-(Methoxymethyloxy)-3-methoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-(Methoxymethyloxy)-3-methoxybenzaldehyde-13C has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic flux analysis to trace metabolic pathways and understand cellular processes.
Medicine: Utilized in drug development and pharmacokinetics to study the distribution and metabolism of drugs.
Industry: Applied in the synthesis of labeled compounds for use in various industrial processes, including the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(Methoxymethyloxy)-3-methoxybenzaldehyde-13C is primarily related to its use as a tracer in NMR spectroscopy. The carbon-13 isotope provides a distinct signal in NMR spectra, allowing researchers to track the compound’s behavior and interactions at the molecular level. This enables the elucidation of molecular structures, reaction pathways, and metabolic processes.
類似化合物との比較
Similar Compounds
4-Methoxybenzaldehyde: Lacks the methoxymethyloxy group and carbon-13 labeling.
3-Methoxybenzaldehyde: Lacks the methoxymethyloxy group and carbon-13 labeling.
4-(Methoxymethyloxy)-3-methoxybenzaldehyde: Similar structure but without the carbon-13 isotope.
Uniqueness
4-(Methoxymethyloxy)-3-methoxybenzaldehyde-13C is unique due to the presence of the carbon-13 isotope, which makes it particularly valuable for NMR spectroscopy and other analytical techniques. The combination of methoxymethyloxy and methoxy functional groups further enhances its chemical properties and reactivity, making it a versatile compound for various scientific applications.
特性
分子式 |
C10H12O4 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC名 |
3-methoxy-4-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C10H12O4/c1-12-7-14-9-4-3-8(6-11)5-10(9)13-2/h3-6H,7H2,1-2H3/i6+1 |
InChIキー |
QWQRYWWOQOUPQQ-PTQBSOBMSA-N |
異性体SMILES |
COCOC1=C(C=C(C=C1)[13CH]=O)OC |
正規SMILES |
COCOC1=C(C=C(C=C1)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


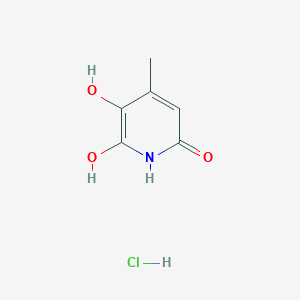

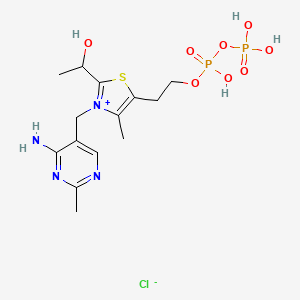
![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)
![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)
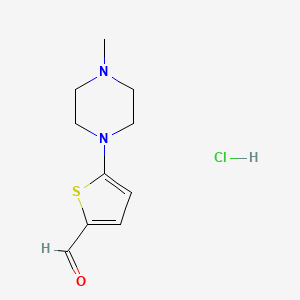


![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)

![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)
